molecular formula C13H20N4O2 B5420047 3-[(dimethylamino)methyl]-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-pyrrolidinol

3-[(dimethylamino)methyl]-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-pyrrolidinol

Cat. No. B5420047
M. Wt: 264.32 g/mol
InChI Key: YUXUGMMGRVTGIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(dimethylamino)methyl]-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-pyrrolidinol, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 3-[(dimethylamino)methyl]-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-pyrrolidinol is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to enhance plant growth and improve crop yield. However, the exact biochemical and physiological effects of this compound in humans are not fully understood.

Advantages and Limitations for Lab Experiments

3-[(dimethylamino)methyl]-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-pyrrolidinol has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 3-[(dimethylamino)methyl]-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-pyrrolidinol, including:
1. Further studies to fully understand the mechanism of action of this compound and its potential applications in medicine, agriculture, and material science.
2. Development of novel this compound-based materials with unique properties.
3. Studies to evaluate the potential toxicity and safety of this compound in humans.
4. Development of this compound-based drugs for the treatment of pain and inflammation-related disorders.
5. Studies to evaluate the potential environmental impact of this compound and its use in agriculture.
Overall, this compound is a promising chemical compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

3-[(dimethylamino)methyl]-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-pyrrolidinol can be synthesized through a multi-step process that involves the reaction of 5-methyl-2-pyrazinecarboxylic acid with thionyl chloride to form 5-methyl-2-pyrazinecarbonyl chloride. This compound is then reacted with N,N-dimethylaminoethanol to form this compound.

Scientific Research Applications

3-[(dimethylamino)methyl]-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-pyrrolidinol has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. In agriculture, this compound has been studied for its ability to enhance plant growth and improve crop yield. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]-(5-methylpyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-10-6-15-11(7-14-10)12(18)17-5-4-13(19,9-17)8-16(2)3/h6-7,19H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXUGMMGRVTGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC(C2)(CN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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